N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
Overview
Description
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a member of the acrylamide family of compounds, which are widely used in various industries, including pharmaceuticals, agriculture, and cosmetics.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed to interact with specific proteins, leading to changes in their conformation and activity. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide in lab experiments is its high specificity for certain proteins. This allows researchers to study the function of these proteins in more detail. However, one of the limitations is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide. One area of research is the development of new drugs that target specific proteins, using N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide as a starting point. Another area of research is the development of new fluorescent sensors for detecting metal ions in biological samples. Additionally, further studies are needed to understand the mechanism of action of N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide and its potential applications in various scientific research fields.
Scientific Research Applications
N-{2-[(2-methylbenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It can be used as a probe to study protein-ligand interactions, as well as to develop new drugs that target specific proteins. It has also been used in the development of fluorescent sensors for detecting metal ions in biological samples.
properties
IUPAC Name |
(E)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-15-4-2-3-5-17(15)14-25-13-12-20-19(22)11-8-16-6-9-18(10-7-16)21(23)24/h2-11H,12-14H2,1H3,(H,20,22)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYVNKJORKTMDS-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CSCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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